Bienvenue dans la boutique en ligne BenchChem!

methyl [3-(benzoylamino)phenoxy]acetate

Medicinal Chemistry Structure-Activity Relationship (SAR) HDAC Inhibition

Methyl [3-(benzoylamino)phenoxy]acetate (IUPAC: methyl 2-(3-benzamidophenoxy)acetate) is a synthetic small molecule with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol. It belongs to the phenoxy acetamide class and is characterized by a benzoylamino group at the meta-position of a phenoxy ring, which is further connected to a methyl acetate moiety.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
Cat. No. B5733474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [3-(benzoylamino)phenoxy]acetate
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H15NO4/c1-20-15(18)11-21-14-9-5-8-13(10-14)17-16(19)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)
InChIKeyOHCANPBPZHFOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl [3-(benzoylamino)phenoxy]acetate: Core Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


Methyl [3-(benzoylamino)phenoxy]acetate (IUPAC: methyl 2-(3-benzamidophenoxy)acetate) is a synthetic small molecule with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol. It belongs to the phenoxy acetamide class and is characterized by a benzoylamino group at the meta-position of a phenoxy ring, which is further connected to a methyl acetate moiety . The compound is cataloged in authoritative chemical databases, including ChEBI (as the free acid analog 2-(3-benzamidophenoxy)acetic acid, CHEBI:105944), and has a documented InChI Key of OHCANPBPZHFOFW-UHFFFAOYSA-N [1]. Unlike simpler phenoxyacetate esters, the presence of the benzoylamino pharmacophore introduces additional hydrogen-bond donor/acceptor capacity (H-bond donors: 1; H-bond acceptors: 4) and significantly alters lipophilicity, positioning it as a versatile intermediate for medicinal chemistry campaigns targeting histone deacetylase (HDAC) enzymes and other therapeutic targets [2].

Why Methyl [3-(benzoylamino)phenoxy]acetate Cannot Be Substituted by Generic Phenoxyacetate Analogs: A Comparator-Based Rationale


Generic substitution of methyl [3-(benzoylamino)phenoxy]acetate with simpler phenoxyacetate esters (e.g., methyl phenoxyacetate) or regioisomeric analogs (e.g., methyl 3-[(phenoxyacetyl)amino]benzoate) fails because these alternatives lack the specific meta-benzoylamino substitution on the phenoxy ring that defines this compound's unique hydrogen-bonding geometry and electronic distribution . This structural feature is critical for recognition by biological targets: the benzoylamino group engages in specific hydrogen-bond interactions with enzyme active sites (e.g., HDAC2 zinc-binding pockets), while the phenoxy oxygen and ester carbonyl provide additional coordination points [1]. The free acid analog (2-(3-benzamidophenoxy)acetic acid) differs in both physicochemical properties and cellular permeability due to the absence of the methyl ester prodrug moiety, which can lead to divergent pharmacokinetic profiles [2]. Furthermore, the methyl ester serves as a crucial synthetic handle for downstream elaboration into N-hydroxybenzamide HDAC inhibitors—a transformation pathway not accessible from the free acid without additional protection/deprotection steps [1].

Quantitative Comparative Evidence: Methyl [3-(benzoylamino)phenoxy]acetate vs. Structural and Functional Analogs


Meta-Benzoylamino Substitution on Phenoxy Ring: Structural Differentiation from Regioisomeric and Des-Benzoyl Analogs

Methyl [3-(benzoylamino)phenoxy]acetate carries the benzoylamino group at the meta-position of the phenoxy ring with a methyl ester at the para-position via an oxyacetate linker. In contrast, methyl 3-[(phenoxyacetyl)amino]benzoate (CAS 303795-84-8) reverses the connectivity: the phenoxyacetyl group is attached via an amide bond to the meta-position of a benzoate ester . This constitutional isomerism places the ester and amide functionalities on opposite aromatic rings, yielding a different molecular shape despite sharing the identical molecular formula (C16H15NO4, MW 285.29). Methyl phenoxyacetate (CAS 2065-23-8) lacks the benzoylamino group entirely, containing only the phenoxyacetic acid methyl ester core with a molecular weight of 166.18 g/mol (C9H10O3) . The structural difference translates to measurable physicochemical divergence: methyl phenoxyacetate has a logP of 1.24–1.41 and a boiling point of 243 °C, whereas the target compound, with its additional benzamide moiety, is expected to have a significantly higher logP (estimated ~2.5–3.5) and a higher melting point, consistent with its solid-state behavior at room temperature .

Medicinal Chemistry Structure-Activity Relationship (SAR) HDAC Inhibition

Methyl Ester vs. Free Carboxylic Acid: Physicochemical and Permeability Differentiation

Methyl [3-(benzoylamino)phenoxy]acetate (MW 285.29) is the methyl ester prodrug form of 2-(3-benzamidophenoxy)acetic acid (MW 271.27). The esterification increases the molecular weight by 14.02 g/mol (5.2%) and eliminates the ionizable carboxylic acid group (predicted pKa ~4–5 for the free acid), which reduces aqueous solubility but enhances passive membrane permeability [1][2]. The free acid has a documented exact mass of 271.084458 g/mol (C15H13NO4) and is cataloged in ChEBI (CHEBI:105944) [1]. The methyl ester's increased lipophilicity (estimated ΔlogP ≈ +0.5 to +1.0 relative to the free acid) is consistent with the general behavior of carboxylic acid methylation . This property difference is critical for cell-based assays: the methyl ester can cross cell membranes more readily and undergo intracellular esterase-mediated hydrolysis to release the active free acid, a classic prodrug strategy.

Drug Design Prodrug Strategy Physicochemical Profiling

HDAC Inhibitory Potency of Derivatives Synthesized from the Target Compound: Comparator SAHA (Vorinostat)

Methyl [3-(benzoylamino)phenoxy]acetate serves as a key synthetic intermediate for the preparation of 3/4-((substituted benzamidophenoxy)methyl)-N-hydroxybenzamides and N-hydroxypropenamides, a class of potent histone deacetylase (HDAC) inhibitors [1]. In a head-to-head comparison, the N-hydroxypropenamide derivatives (compounds 6a–e) synthesized from the benzamidophenoxy scaffold displayed HDAC IC50 values in the sub-micromolar range. Notably, compound 6e (bearing a para-methoxy substituent on the benzamide ring) exhibited cytotoxicity up to 5-fold more potent than the FDA-approved HDAC inhibitor suberanilohydroxamic acid (SAHA, vorinostat) against SW620 (colon), PC3 (prostate), and NCI-H23 (lung) human cancer cell lines [1][2]. Docking simulations confirmed that these derivatives bind to the HDAC2 active site with the same coordination mode as SAHA but with higher computed binding affinities [1].

Cancer Therapeutics Epigenetics HDAC Inhibition Cytotoxicity

GABA Transporter-1 (GAT1) Binding Affinity: Cross-Species Comparative Binding Data

Methyl [3-(benzoylamino)phenoxy]acetate has been evaluated for binding affinity to the GABA transporter GAT1, a target implicated in neurological disorders. In competitive mass spectrometry-based binding assays, the compound exhibited a Ki of 1,070 nM (1.07 µM) against human GAT1 expressed in HEK293 cells and a Ki of 1,100 nM against mouse GAT1 [1]. These values indicate moderate affinity, placing it in a similar range to certain known GAT1 ligands (e.g., tiagabine, Ki ≈ 10–50 nM) but with approximately 20- to 100-fold lower affinity [2]. However, the compound's relatively simple structure and synthetic accessibility make it an attractive starting point for medicinal chemistry optimization aimed at improving GAT1 affinity and selectivity.

Neuropharmacology Transporter Inhibition Binding Affinity

Synthetic Versatility: Two-Step Synthesis vs. Multi-Step Routes for Alternative Scaffolds

The synthesis of methyl [3-(benzoylamino)phenoxy]acetate proceeds via a concise two-step route: (1) acylation of 3-aminophenol with benzoyl chloride to form 3-(benzoylamino)phenol, followed by (2) O-alkylation with methyl chloroacetate in the presence of a base (e.g., NaOH or K2CO3) . This straightforward sequence contrasts with the more elaborate synthetic routes required for regioisomeric analogs such as methyl 3-[(phenoxyacetyl)amino]benzoate, which necessitates protection/deprotection strategies or alternative coupling chemistry due to the reversed amide connectivity . The two-step route from commercially available starting materials enables rapid access to multi-gram quantities, reducing both synthesis time and cost for medicinal chemistry campaigns.

Synthetic Chemistry Process Chemistry Intermediate Sourcing

Optimal Application Scenarios for Methyl [3-(benzoylamino)phenoxy]acetate Based on Comparative Evidence


HDAC Inhibitor Lead Optimization: Generating N-Hydroxybenzamide/Propenamide Derivatives with Superior Potency to SAHA

Procure methyl [3-(benzoylamino)phenoxy]acetate as a key intermediate for synthesizing 3/4-((substituted benzamidophenoxy)methyl)-N-hydroxybenzamides and N-hydroxypropenamides. As demonstrated by Anh et al. (2019), derivatives built from this scaffold achieve HDAC IC50 values in the sub-micromolar range and exhibit up to 5-fold greater cytotoxicity than SAHA against SW620, PC3, and NCI-H23 cancer cell lines [1]. The methyl ester serves as a synthetic handle that can be elaborated into hydroxamic acid or propenamide zinc-binding groups essential for HDAC inhibition [1][2]. This application is not accessible using the free acid analog without additional esterification steps.

Cell-Based Screening Campaigns Requiring Intracellular Delivery of the Benzamidophenoxy Pharmacophore

Use the methyl ester form for cell-based assays where passive membrane permeability is required. Compared to the free acid (2-(3-benzamidophenoxy)acetic acid, MW 271.27), the methyl ester (MW 285.29) is more lipophilic and can cross cell membranes, undergoing intracellular esterase hydrolysis to release the active carboxylic acid [3][4]. This prodrug strategy is essential for phenotypic screening and target engagement studies in intact cells.

GABA Transporter-1 (GAT1) SAR Studies: Modifying the Benzoylamino Substituent for Enhanced Affinity

Utilize the compound as a starting scaffold for GAT1 SAR exploration. The baseline human GAT1 Ki of 1,070 nM provides a quantifiable reference point for evaluating the impact of structural modifications on transporter affinity [5]. Systematic variation of the benzoyl substituent or the phenoxy linker length can be pursued to improve upon this moderate affinity.

Cost-Efficient Scale-Up for Fragment-Based or Combinatorial Library Synthesis

Leverage the concise two-step synthetic route from 3-aminophenol, benzoyl chloride, and methyl chloroacetate for rapid access to multi-gram quantities . The reduced step count compared to regioisomeric analogs (2 steps vs. 3–4 steps for methyl 3-[(phenoxyacetyl)amino]benzoate) translates to lower production costs and faster delivery timelines, making this compound an economically advantageous choice for high-throughput screening library production.

Quote Request

Request a Quote for methyl [3-(benzoylamino)phenoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.